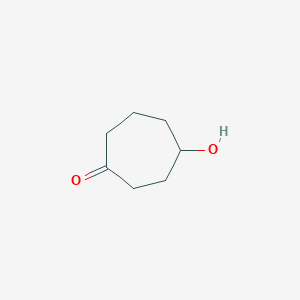
4-Hydroxycycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycycloheptanone is an organic compound with the molecular formula C7H12O2 It is a cyclic ketone with a hydroxyl group attached to the fourth carbon of the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxycycloheptanone can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. Another method includes the ring expansion of cyclohexanone derivatives followed by hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cycloheptanone derivatives in the presence of specific catalysts such as Raney nickel. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxycycloheptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert it into cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Raney nickel, palladium on carbon.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanone derivatives.
Applications De Recherche Scientifique
4-Hydroxycycloheptanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxycycloheptanone involves its interaction with specific molecular targets. It can undergo intramolecular hydride transfer, leading to the formation of hemiacetals. This process is facilitated by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Cycloheptanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanone: A smaller ring structure, leading to different chemical properties and reactivity.
4-Hydroxycyclohexanone: Similar structure but with a six-membered ring, affecting its stability and reactivity.
Uniqueness: 4-Hydroxycycloheptanone is unique due to its seven-membered ring structure combined with a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
67963-12-6 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-hydroxycycloheptan-1-one |
InChI |
InChI=1S/C7H12O2/c8-6-2-1-3-7(9)5-4-6/h6,8H,1-5H2 |
Clé InChI |
OQDFQJVNGGPWAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















